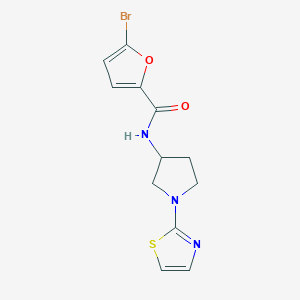

5-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

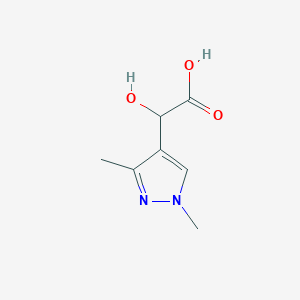

5-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)furan-2-carboxamide is a chemical compound with the empirical formula C9H7BrN2O2S . It is a solid substance . The compound belongs to the class of organic compounds known as 2-furanilides, which are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered thiazole ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

This compound is a solid substance . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring, a key component of this compound, is known for its planar structure and aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives could potentially be influenced by the ph and temperature of the environment .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 5-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)furan-2-carboxamide in lab experiments include its high purity, good yield, and potential for various applications in medicinal chemistry and drug discovery. However, its limitations include the need for further studies to fully understand its mechanism of action and biochemical and physiological effects.

Orientations Futures

There are several future directions for the research on 5-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)furan-2-carboxamide. These include:

1. Further studies to elucidate its mechanism of action and biochemical and physiological effects.

2. Synthesis of derivatives of this compound with improved potency and selectivity.

3. Investigation of its potential as a therapeutic agent for the treatment of bacterial, fungal, and cancerous diseases.

4. Exploration of its potential as a tool compound for the study of biological pathways and drug discovery.

5. Development of new synthetic methods for the preparation of this compound and its derivatives.

In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and drug discovery. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.

Méthodes De Synthèse

The synthesis of 5-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)furan-2-carboxamide involves the reaction of furan-2-carboxylic acid with thiazole-2-amine and 3-bromopyrrolidine. The reaction is carried out in the presence of a coupling reagent such as N-ethyl-N-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The product is obtained in good yield and high purity.

Applications De Recherche Scientifique

5-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)furan-2-carboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It can be used as a starting material for the synthesis of various bioactive compounds. It has been reported to exhibit antimicrobial, antifungal, and anticancer activities. It can also be used as a tool compound for the study of biological pathways and drug discovery.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 - Harmful if swallowed and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Propriétés

IUPAC Name |

5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2S/c13-10-2-1-9(18-10)11(17)15-8-3-5-16(7-8)12-14-4-6-19-12/h1-2,4,6,8H,3,5,7H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHFGZPALKFLFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=C(O2)Br)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(7-methoxy-1-benzofuran-2-yl)-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2794343.png)

![3-(3-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2794347.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2794349.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2794356.png)

![4-({1-[(3,4-Dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B2794357.png)

![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2794359.png)

![N-[2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2794361.png)